4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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Overview
Description
4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that features a unique combination of pyrrole, thiazole, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Pyrrole ring formation: The thiazole intermediate can then be reacted with a pyrrole derivative through a cyclization reaction.
Pyrimidine ring formation: Finally, the resulting intermediate is subjected to a condensation reaction with a suitable amidine or guanidine derivative to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine: Unique due to its specific combination of pyrrole, thiazole, and pyrimidine rings.
Other Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 4,6-diaminopyrimidine share the pyrimidine core but differ in their substituents and biological activities.
Thiazole Derivatives: Compounds such as thiazole-4-carboxamide and thiazole-2-amine have similar thiazole rings but different functional groups and properties.
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-8-10(9-4-5-14-11(13)16-9)18-12(15-8)17-6-2-3-7-17/h2-7H,1H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVYGEMPWNXKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C3=NC(=NC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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